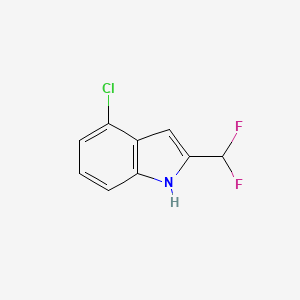
1-(Cyclopropylmethyl)cyclobutanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylmethyl)cyclobutanamine is an organic compound that belongs to the class of cycloalkylamines This compound features a cyclopropylmethyl group attached to a cyclobutanamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)cyclobutanamine can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with cyclobutanamine in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions and the use of catalysts can further improve the yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Cyclopropylmethyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropylmethylcyclobutanone derivatives.
Reduction: Reduction reactions can convert the compound into cyclopropylmethylcyclobutanol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclobutanamine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclopropylmethylcyclobutanone derivatives.
Reduction: Cyclopropylmethylcyclobutanol.
Substitution: Various substituted cyclobutanamine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropylmethyl)cyclobutanamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Cyclopropylmethyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amine.
Cyclobutanamine: A compound with a cyclobutane ring attached to an amine group.
Cyclopropylmethylamine: A compound with a cyclopropylmethyl group attached to an amine.
Uniqueness
1-(Cyclopropylmethyl)cyclobutanamine is unique due to its combination of a cyclopropylmethyl group and a cyclobutanamine structure. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H15N |
|---|---|
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
1-(cyclopropylmethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C8H15N/c9-8(4-1-5-8)6-7-2-3-7/h7H,1-6,9H2 |
InChI-Schlüssel |
FBMQIEKVISGVDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CC2CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[f]quinoline-1,3(2H,4H)-dione](/img/structure/B12959952.png)









![5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B12960009.png)



